molecular formula C35H58O29 B3028344 Arabinoheptaose CAS No. 190852-27-8

Arabinoheptaose

Cat. No.: B3028344
CAS No.: 190852-27-8
M. Wt: 942.8 g/mol
InChI Key: SUEVCWOBBGISCP-CGSFXOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arabinoheptaose is a defined, medium-chain arabino-oligosaccharide composed of seven L-arabinofuranose units. This compound serves as a critical research tool in glycobiology, particularly for studying the mechanisms of carbohydrate-active enzymes (CAZymes) and bacterial sugar transport systems. Its primary research value lies in its use as a substrate for characterizing arabinanases, such as endo-1,5-α-L-arabinanase (AbnA) from Geobacillus stearothermophilus , which is a key enzyme in the degradation of the plant polysaccharide arabinan . Arabinoheptaose is also indispensable for structural and functional studies of substrate-binding proteins (SBPs) associated with ABC importers. Research has shown that the SBP AbnE binds arabino-oligosaccharides in the size range of triose to octaose with nanomolar affinity, and Arabinoheptaose has been used to determine high-resolution crystal structures of these complexes . These studies provide detailed insights into substrate recognition and conformational changes that occur during binding, which are fundamental for understanding nutrient uptake in bacteria . The ability of Arabinoheptaose to act as a substrate for both hydrolytic enzymes and transport proteins makes it a versatile compound for investigating the complete breakdown and utilization of hemicellulosic biomass, guiding future applications in bioenergy and biocatalyst engineering. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEVCWOBBGISCP-CGSFXOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Arabinoheptaose is typically prepared by controlled enzymatic hydrolysis of debranched sugar beet arabinan. The process involves using specific enzymes, such as arabinofuranosidases, which cleave the α-1,5-glycosidic bonds in arabinan to produce arabinoheptaose .

Industrial Production Methods: In an industrial setting, the production of arabinoheptaose involves the use of bioreactors where the enzymatic hydrolysis is carried out under controlled conditions. The reaction is typically performed at elevated temperatures (around 80°C) to enhance enzyme activity and reaction rates. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Arabinoheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using arabinofuranosidases to break down arabinoheptaose into arabinose units.

    Oxidation: Oxidizing agents such as periodate can cleave the glycosidic bonds, leading to the formation of smaller sugar units.

    Glycosylation: Glycosylation reactions can be performed using glycosyltransferases to attach additional sugar units to arabinoheptaose.

Major Products:

    Hydrolysis: Produces arabinose monomers.

    Oxidation: Results in the formation of smaller oligosaccharides or monosaccharides.

    Glycosylation: Leads to the formation of more complex oligosaccharides with additional sugar units.

Scientific Research Applications

Biochemical Research

Arabinoheptaose is utilized extensively in biochemical research, particularly for studying polysaccharide structures and their interactions with enzymes. Its high purity form is often employed in enzyme assays and in vitro diagnostic analyses.

Enzyme Interaction Studies

  • Hemicellulolytic Enzymes : Research has demonstrated that arabinoheptaose serves as a substrate for hemicellulolytic enzymes. These enzymes play a crucial role in breaking down plant cell wall components, which is essential for biofuel production and waste management .
  • Electrophoresis : Capillary zone electrophoresis (CZE) is used to analyze the breakdown products of arabinoheptaose, providing insights into enzyme specificity and efficiency .

Nutritional Applications

Arabinoheptaose has potential applications in nutrition, particularly as a functional food ingredient due to its prebiotic properties.

Prebiotic Effects

  • Gut Health : Studies suggest that arabinoheptaose can promote the growth of beneficial gut microbiota, thus enhancing gut health and potentially improving digestive functions. This prebiotic effect may help in managing gastrointestinal disorders .
  • Dietary Fiber : As a soluble fiber, arabinoheptaose can contribute to dietary fiber intake, which is associated with various health benefits including improved cholesterol levels and blood sugar regulation.

Agricultural Applications

The application of arabinoheptaose extends into agriculture, particularly in plant biology and crop improvement strategies.

Plant Growth Promotion

  • Soil Microbial Activity : Arabinoheptaose can stimulate soil microbial communities, enhancing nutrient availability for plants. This interaction supports sustainable agricultural practices by improving soil health without chemical fertilizers.
  • Stress Resistance : Research indicates that oligosaccharides like arabinoheptaose may enhance plant stress resistance mechanisms, making crops more resilient to environmental stresses such as drought or salinity .

Case Studies and Research Findings

Several studies have documented the applications of arabinoheptaose across different fields:

Study TitleFocus AreaFindings
"Capillary Zone Electrophoresis of Arabinoheptaose Breakdown Products"Biochemical AnalysisDemonstrated enzyme interactions with arabinoheptaose and identified specific breakdown products .
"Prebiotic Potential of Arabinooligosaccharides"NutritionHighlighted the prebiotic effects of arabinooligosaccharides including arabinoheptaose on gut microbiota .
"Impact of Oligosaccharides on Soil Microbial Communities"AgricultureShowed that arabinoheptaose enhances microbial activity in soil, promoting plant growth .

Mechanism of Action

Arabinoheptaose exerts its effects primarily through its interaction with specific enzymes. For instance, arabinofuranosidases hydrolyze the α-1,5-glycosidic bonds in arabinoheptaose, releasing arabinose units. This enzymatic activity is crucial for the degradation of plant cell wall polysaccharides and the subsequent release of fermentable sugars .

Comparison with Similar Compounds

Comparison with Similar Arabinooligosaccharides

Arabinoheptaose belongs to a family of 1,5-α-L-arabinooligosaccharides varying in chain length (2–8 units). Below is a comparative analysis of its structural, functional, and commercial properties relative to arabinobiose (A2), arabinotriose (A3), arabinopentaose (A5), arabinohexaose (A6), and arabino-octaose (A8).

Table 1: Key Properties of Arabinoheptaose and Related Compounds

Compound Chain Length Formula CAS Number Physical Form Purity Price (per mg)* Key Research Findings
Arabinobiose (A2) 2 C₁₀H₁₈O₉ - Syrup >95% ~46.4 Used in basic enzyme kinetics; limited induction of CAZymes .
Arabinopentaose (A5) 5 C₂₅H₄₂O₂₁ 190852-25-6 Syrup/Powder >95% ~62.4 Binds to AbnA active site; forms stable enzyme-substrate complexes .
Arabinohexaose (A6) 6 C₃₀H₅₀O₂₅ - Powder >95% ~93.6 Intermediate inducer of fungal transcriptomes; moderate solubility .
Arabinoheptaose (A7) 7 C₃₅H₅₈O₂₉ 190852-27-8 Powder >95% ~124.8 Induces AbnA conformational changes without binding; triggers CAZy expression .
Arabino-octaose (A8) 8 C₄₀H₆₆O₃₃ - Powder >90% ~187.2 Limited commercial use; higher steric hindrance reduces enzyme interaction .

*Price calculated based on , and 21 (converted to USD; 1 CNY ≈ 0.14 USD).

Structural and Functional Differences

  • Enzyme Binding: Arabinopentaose (A5) binds directly to the active site of AbnA, forming hydrogen bonds critical for catalysis, while arabinoheptaose (A7) induces a 45° rotation in Domain 4 of AbnA, suggesting allosteric modulation .
  • Transcriptomic Induction: Arabinoheptaose activates Aspergillus oryzae's plant biomass degradation machinery, upregulating glycoside hydrolases (GHs) and polysaccharide monooxygenases (PMOs), whereas shorter oligosaccharides like arabinobiose (A2) show minimal induction .
  • Analytical Applications: In mass spectrometry, arabinopentaose (A5) provides better precision for quantifying human milk oligosaccharides (HMOs) like LNFP I–III, while arabinoheptaose may require complementary standards for optimal accuracy .

Commercial and Practical Considerations

  • Cost Efficiency: Shorter oligosaccharides (A2–A5) are more cost-effective per milligram but lack the specificity of arabinoheptaose in inducing conformational changes or transcriptional responses .
  • Solubility and Handling: Arabinoheptaose’s powdered form (vs. syrups for A2–A5) enhances stability in long-term storage, though its lower solubility may require optimized buffers for experimental use .

Q & A

Q. How is arabinoheptaose synthesized and characterized in experimental settings?

Arabinoheptaose is typically synthesized via enzymatic or chemical hydrolysis of arabinan polysaccharides, followed by chromatographic purification (e.g., size-exclusion or ion-exchange chromatography). Characterization involves nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, purity must be validated using high-performance liquid chromatography (HPLC) and elemental analysis, with crystallinity assessed via X-ray diffraction .

Q. What analytical techniques are employed for quantifying arabinoheptaose in complex biological matrices?

Quantification often uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling or structurally analogous internal standards (e.g., arabinopentaose). Calibration curves must account for matrix effects, and method validation should include precision, accuracy, and limit-of-detection (LOD) metrics. Arabinoheptaose’s structural similarity to human milk oligosaccharides (HMOs) enables its use as a reference standard in glycomics studies .

Q. What is the role of arabinoheptaose in studying enzyme-substrate interactions?

Arabinoheptaose serves as a substrate or inhibitor in enzyme kinetics assays for arabinanases. For example, soaking experiments with AbnA (a multimodular arabinanase) reveal conformational changes in the enzyme’s active site. Crystallographic data collection at synchrotron facilities (e.g., DESY or ESRF) is critical for resolving binding modes, though negative results (e.g., absent electron density for bound oligosaccharides) require validation via mutagenesis or alternative biophysical methods .

Advanced Research Questions

Q. How can researchers address contradictions in structural data when arabinoheptaose fails to bind as predicted?

Discrepancies between expected and observed binding outcomes (e.g., missing electron density in X-ray structures) may arise from crystallization artifacts or transient interactions. To resolve this, employ complementary techniques like cryo-electron microscopy (cryo-EM) for dynamic visualization or isothermal titration calorimetry (ITC) to quantify binding affinities. Multi-conformational modeling (e.g., using Phenix or Coot) can also reconcile conflicting data .

Q. What methodological optimizations improve the precision of arabinoheptaose quantification in mass spectrometry?

Precision limitations in MS-based quantitation (e.g., due to ionization efficiency variability) can be mitigated by using complementary internal standards (e.g., α-arabinoheptaose for HMO analysis) and normalizing against instrument-specific response factors. Additionally, derivatization strategies (e.g., permethylation) enhance ionization stability, while collision-induced dissociation (CID) parameters should be optimized for oligosaccharide fragmentation .

Q. How should researchers design soaking experiments with arabinoheptaose for time-resolved crystallography?

Soaking protocols require precise control of duration (e.g., 7–30 seconds) and ligand concentration (e.g., 2–5 mM) to capture intermediate enzyme conformations. Flash-cooling in liquid nitrogen post-soaking preserves transient states. Data collection at high-brilliance synchrotron beamlines (e.g., PETRA III) ensures resolution sufficient for detecting subtle structural shifts. Negative controls (e.g., ligand-free crystals) are essential to confirm ligand-induced changes .

Q. What strategies validate the identity and purity of arabinoheptaose in enzymology studies?

For novel batches, combine NMR (e.g., ¹H/¹³C spectra for glycosidic linkage analysis) with enzymatic digestion assays using arabinanases of known specificity. Purity is confirmed via HPLC (>95% peak area) and thin-layer chromatography (TLC). For reproducibility, document batch-specific parameters (e.g., solvent history, lyophilization conditions) in supplementary materials .

Q. How can integrative approaches resolve arabinoheptaose’s role in enzyme multi-modular flexibility?

Integrate small-angle X-ray scattering (SAXS) with molecular dynamics (MD) simulations to model full-length enzyme dynamics. For AbnA, this revealed global conformational flexibility upon arabinoheptaose binding, despite localized rigidity in catalytic domains. Cross-validate findings with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility changes .

Methodological Challenges and Solutions

Q. How to handle non-reproducible results in arabinoheptaose-based assays?

Non-reproducibility may stem from batch-to-batch variability in oligosaccharide preparation or enzyme purity. Standardize protocols by adhering to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for sample preparation and reporting. Use commercial arabinoheptaose (e.g., Megazyme O-M-AHP) as a benchmark for purity .

Q. What statistical frameworks address missing data in arabinoheptaose interaction studies?

For incomplete datasets (e.g., failed crystallization trials), apply multiple imputation techniques to model missing values, ensuring assumptions about data randomness (e.g., missing at random, MAR) are validated. Bayesian hierarchical models can also integrate sparse data from diverse experimental conditions .

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